CP-96021

Dual-target pharmacology Inflammation Asthma

Sourcing a balanced, orally active dual LTD4/PAF antagonist for in vivo respiratory inflammation studies is a persistent bottleneck. CP-96021 (CAS 139401-43-7) directly addresses this need with validated dual-receptor pharmacology: - Orally bioavailable with ED50 values of 0.16 mg/kg (PAF) and 0.46 mg/kg (LTD4) in guinea pig bronchoconstriction models. - Blocks antigen-induced airway obstruction at ED50 1.8 mg/kg p.o., confirming in vivo efficacy. - High selectivity over α1, α2, β, dopamine-2, adenosine 1, 5-HT1, H1, muscarinic, μ opioid, and GABA receptors (IC50 > 10 μM). Supplied with rigorous quality control and expedited global shipping to support critical research timelines.

Molecular Formula C29H21FN4OS
Molecular Weight 492.6 g/mol
Cat. No. B12375449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-96021
Molecular FormulaC29H21FN4OS
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)C=CC5=NC6=C(S5)C=CC(=C6)F)C=CN=C2
InChIInChI=1S/C29H21FN4OS/c1-19-32-26-17-31-14-13-27(26)34(19)23-7-9-24(10-8-23)35-18-21-4-2-3-20(15-21)5-12-29-33-25-16-22(30)6-11-28(25)36-29/h2-17H,18H2,1H3/b12-5+
InChIKeyDXTYGLAQRALLEG-LFYBBSHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-96021 Compound Profile & Procurement


The compound (E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole, designated CP-96021 (CAS 139401-43-7) , is a synthetic small molecule that combines key pharmacophores from leukotriene D4 (LTD4) receptor antagonists and platelet activating factor (PAF) receptor antagonists into a single hybrid structure [1]. It is characterized by a benzo[d]thiazole core linked via a styryl bridge to an imidazo[4,5-c]pyridine moiety. This compound represents the first known balanced, combined, and orally active dual antagonist of both LTD4 and PAF receptors [1], with a molecular weight of 492.57 g/mol and molecular formula C29H21FN4OS .

CP-96021: Unsubstitutable by Analogs


In-class compounds sharing the imidazo[4,5-c]pyridine or benzo[d]thiazole scaffolds cannot be freely substituted for CP-96021 due to critical differences in target engagement and selectivity profiles. Even minor structural modifications result in significant shifts in both potency and receptor selectivity. For example, CP-96486 (CP-96,486), an analog featuring a 7-chloroquinoline instead of the 5-fluorobenzo[d]thiazole group, exhibits altered Ki values and a different in vivo potency ratio between LTD4 and PAF [1]. CP-94707, while structurally similar, functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) rather than an LTD4/PAF antagonist . Substitution with a single-target antagonist like UK-74,505 fails to replicate the balanced dual inhibition characteristic of CP-96021. Therefore, scientific and procurement decisions must be guided by the specific quantitative evidence outlined below.

CP-96021: Quantitative Evidence vs. Analogs


Dual LTD4/PAF Antagonism vs. UK-74,505

CP-96021 acts as a balanced, combined antagonist of both LTD4 and PAF receptors, a property not shared by the single-target PAF antagonist UK-74,505 [1]. While UK-74,505 is a potent and selective PAF antagonist, it does not inhibit LTD4, limiting its efficacy in inflammatory cascades involving both mediators [2]. CP-96021 was rationally designed by combining the pharmacophores of known LTD4 antagonists with those of UK-74,505 to achieve this dual activity [1].

Dual-target pharmacology Inflammation Asthma

Enhanced In Vitro Potency of CP-96486

CP-96486 (CP-96,486), a close structural analog of CP-96021, exhibits higher affinity for both LTD4 and PAF receptors in vitro. CP-96486 replaces the 5-fluorobenzo[d]thiazole group of CP-96021 with a 7-chloroquinoline, resulting in significantly improved Ki values [1].

Receptor binding Ki determination Comparative pharmacology

Differential In Vivo Efficacy vs. CP-96486

CP-96021 and CP-96486 show distinct oral efficacy profiles in a guinea pig model of bronchoconstriction. While CP-96486 has a more balanced oral ED50 ratio for LTD4 vs. PAF (0.27 and 0.26 mg/kg, respectively), CP-96021 demonstrates a notable bias towards more potent PAF blockade in vivo, with an oral ED50 of 0.16 mg/kg for PAF compared to 0.46 mg/kg for LTD4 [1]. Additionally, CP-96021 effectively blocks the combined airway obstructive effects of endogenously released PAF and LTD4 stimulated by aerosolized antigen challenge in guinea pigs with an ED50 of 1.8 mg/kg p.o. [1].

In vivo pharmacology Bronchoconstriction Asthma models

Receptor Selectivity vs. Analog CP-94707

CP-96021 demonstrates high specificity for its intended targets, with minimal activity against a broad panel of unrelated receptors. It shows IC50 values greater than 10 μM for α1, α2, β, dopamine-2, adenosine 1, 5-HT1, H1, muscarinic, μ opioid, and GABA receptors . This contrasts with CP-94707, which, despite sharing a similar imidazo[4,5-c]pyridine scaffold, acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and does not exhibit significant LTD4/PAF antagonism .

Receptor selectivity Off-target effects Pharmacological profiling

5-Fluoro Substituent & Styryl Linker in Dual Activity

The balanced dual antagonism of CP-96021 is critically dependent on the presence of the 5-fluoro substituent on the benzo[d]thiazole ring and the specific (E)-styryl linker. Analogs lacking these features, such as CP-94707 (which has a benzothiazol-2-one core and lacks the styryl bridge), exhibit completely different biological activities [1]. CP-96486, while retaining the styryl linker and imidazopyridine head group, replaces the 5-fluorobenzo[d]thiazole with a 7-chloroquinoline, resulting in the altered potency and in vivo profile discussed above [2].

Structure-activity relationship Medicinal chemistry Pharmacophore

CP-96021: Inflammatory & Respiratory Disease Applications


Asthma & Allergic Airway Inflammation Models

CP-96021 is ideally suited for in vivo studies of asthma, particularly in guinea pig models of bronchoconstriction. Its oral bioavailability and dual inhibition of LTD4- and PAF-induced bronchoconstriction (oral ED50s of 0.46 and 0.16 mg/kg, respectively) make it a valuable tool for investigating the combined role of these mediators in airway hyperresponsiveness [1]. The compound effectively blocks antigen-induced airway obstruction (ED50 1.8 mg/kg p.o.), a key feature of allergic asthma [1].

Dissecting LTD4 vs. PAF Pathways

CP-96021 can be used to dissect the relative contributions of LTD4 and PAF in complex inflammatory cascades. By comparing its effects to those of selective LTD4 antagonists or selective PAF antagonists (e.g., UK-74,505), researchers can delineate the specific roles of each mediator in processes such as vascular permeability, leukocyte recruitment, and smooth muscle contraction [1][2]. The compound's PAF-biased in vivo profile (1.6-fold more potent against PAF-induced bronchoconstriction) provides a nuanced tool for these studies [1].

Dual Mediator Target Validation Tool

Beyond asthma, CP-96021 serves as a chemical probe for validating the therapeutic hypothesis of dual LTD4/PAF antagonism in other inflammatory diseases where both mediators are implicated, such as certain types of dermatitis, arthritis, and gastrointestinal inflammation [1]. Its high selectivity for LTD4/PAF over a broad panel of other receptors (IC50 > 10 μM) ensures that observed effects can be attributed to the intended target engagement .

Dual Antagonist Design Benchmark

CP-96021, along with CP-96486, represents a key benchmark compound in the medicinal chemistry of dual LTD4/PAF antagonists. The SAR insights derived from comparing CP-96021 (5-fluorobenzo[d]thiazole) and CP-96486 (7-chloroquinoline) provide a rational basis for designing new analogs with optimized potency, selectivity, or in vivo properties [1]. The compound's structure serves as a validated starting point for further optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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